molecular formula C13H11FN2O2 B2671630 N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide CAS No. 2361639-49-6

N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide

Cat. No. B2671630
CAS RN: 2361639-49-6
M. Wt: 246.241
InChI Key: NEUZYYHJGAKVDK-UHFFFAOYSA-N
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Description

The compound “N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The presence of a fluoro group and an amide group suggests that it may have unique properties compared to other quinoline derivatives .


Molecular Structure Analysis

Quinoline has a planar molecular structure, which is often important for π-stacking interactions in biological systems. The presence of a fluoro group could influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions . The specific reactions that “N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide” would participate in would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the fluoro group and the amide group could influence properties such as polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some quinoline derivatives are used as antimalarial drugs, where they interfere with the heme detoxification process in the malaria parasite .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-12(17)15-7-9-5-8-3-4-10(14)6-11(8)16-13(9)18/h2-6H,1,7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUZYYHJGAKVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=C(C=C2)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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